molecular formula C9H10N2O4 B2484838 Methyl 3-(methylamino)-5-nitrobenzoate CAS No. 70872-15-0

Methyl 3-(methylamino)-5-nitrobenzoate

Cat. No.: B2484838
CAS No.: 70872-15-0
M. Wt: 210.189
InChI Key: MRVNTNUDUAOUIJ-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)-5-nitrobenzoate (CAS 70872-15-0) is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. This methylamino-nitrobenzoate ester is a derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry . PABA and its derivatives are versatile scaffolds in pharmaceutical research and development, valued for their structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . This makes them excellent starting points for creating novel molecules with potential therapeutic applications. Research into PABA-based compounds has indicated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-Alzheimer's, antiviral, antioxidant, and anti-inflammatory properties . Specifically, some PABA derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), a key target for managing symptoms of Alzheimer's disease, and others function as anti-folates in cancer therapy . As a PABA analog, this compound serves as a valuable intermediate for researchers synthesizing and evaluating new chemical entities in these fields. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-7-3-6(9(12)15-2)4-8(5-7)11(13)14/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVNTNUDUAOUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 3 Methylamino 5 Nitrobenzoate

Conventional Synthetic Routes for Methyl 3-(methylamino)-5-nitrobenzoate

Conventional approaches to synthesizing this compound typically involve the sequential introduction or modification of functional groups on a benzoate (B1203000) precursor. The order of these reactions is critical due to the directing effects of the substituents on the aromatic ring. A plausible and common strategy begins with a commercially available or readily synthesized substituted benzoic acid, followed by esterification, reduction, and amination steps.

Esterification Approaches in the Synthesis of this compound

Esterification is a key step in forming the methyl ester group of the target molecule. This is frequently accomplished through Fischer-Speier esterification, where a carboxylic acid precursor is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. truman.educhegg.com For instance, a plausible precursor like 3-amino-5-nitrobenzoic acid can be converted to its corresponding methyl ester, methyl 3-amino-5-nitrobenzoate, via this method. researchgate.netbond.edu.au

The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used as both the reactant and the solvent. youtube.com It is crucial that the starting carboxylic acid is thoroughly dry, as the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester. truman.educhegg.com The general procedure involves heating the mixture to reflux for a set period, followed by work-up, which typically includes pouring the reaction mixture into ice water to precipitate the crude product, which is then isolated by filtration. truman.edu

Amination Reactions in the Formation of this compound

The formation of the 3-methylamino group can be achieved through several amination strategies. One of the most critical steps is the creation of the amino group itself, often by the reduction of a nitro group. In a synthetic route starting from a dinitro precursor, such as methyl 3,5-dinitrobenzoate, one nitro group can be selectively reduced to a primary amine. commonorganicchemistry.com Traditional methods for this reduction include using reagents like iron powder in an acidic medium or sulfides. rsc.org

Following the formation of the primary amine (methyl 3-amino-5-nitrobenzoate), a subsequent N-methylation step is required to introduce the methyl group onto the nitrogen atom. This is a common transformation that can be carried out using methylating agents like methyl iodide or dimethyl sulfate.

Alternatively, the methylamino group can be introduced via nucleophilic aromatic substitution (SNAr). This approach would involve a precursor such as methyl 3-chloro-5-nitrobenzoate. The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by methylamine (B109427) to form the target compound. SNAr reactions are a well-established method for forming aryl-amine bonds. nih.govchegg.com

Nitration Procedures for the Benzoate Core Precursors

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce the nitro group onto the benzene (B151609) ring. echemi.comrsc.org The synthesis of a key precursor, methyl 3-nitrobenzoate, is a classic example of this process. rsc.orgaiinmr.com In this reaction, methyl benzoate is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. echemi.comumkc.edu

The ester group (-COOCH₃) on methyl benzoate is an electron-withdrawing group and a meta-director. rsc.org This electronic effect deactivates the aromatic ring towards electrophilic attack but directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta (3- and 5-) positions. rsc.org The reaction is highly exothermic and requires careful temperature control, usually between 0°C and 15°C, to prevent over-nitration and the formation of dinitro byproducts. chegg.comorgsyn.org

Below is a table summarizing typical conditions for the nitration of methyl benzoate.

ReagentsTemperature (°C)Reaction TimePurificationYield (%)
Conc. H₂SO₄, Conc. HNO₃5–15~1.25 hoursWashed with cold methanol81–85
Conc. H₂SO₄, Conc. HNO₃< 15~15 minutes addition, 15 minutes standingRecrystallization from methanol/waterNot specified
Conc. H₂SO₄, Conc. HNO₃0–10~15 minutesRecrystallization from ethanol (B145695)/waterNot specified

This interactive table summarizes data from various laboratory procedures for the nitration of methyl benzoate. rsc.orgumkc.eduorgsyn.org

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These advanced techniques are applicable to the synthesis of this compound, offering improvements over conventional routes.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles can be applied to various steps in the synthesis. For nitration, alternatives to the traditional mixed-acid system are being explored to reduce waste and improve safety. nih.gov These include using solid acid catalysts or carrying out the reaction under solvent-free conditions. researchgate.net Photochemical methods have also been investigated for the nitration of aromatic compounds, offering a different approach to generating the reactive nitrating species. mjcce.org.mkresearchgate.net

In esterification, corrosive liquid acids like sulfuric acid can be replaced with recoverable solid acid catalysts, such as modified clays (B1170129) or zeolites, which simplifies purification and minimizes waste. ijstr.orgdergipark.org.trresearchgate.net For amination steps, microwave-assisted synthesis has emerged as a powerful tool. Microwave heating can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. scielo.brscielo.briaea.orgplu.mx The Ullmann condensation, a type of amination reaction, has been successfully performed using microwave irradiation, sometimes even in water as a solvent or under solvent-free conditions. scielo.brresearchgate.net

Furthermore, the development of greener N-methylation techniques is an active area of research. Using less toxic and more sustainable methylating agents, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, in place of hazardous reagents like methyl iodide, aligns with green chemistry goals. chemistryviews.orgnih.gov

Catalytic Methods for Enhanced Yield and Selectivity of this compound

Catalysis is central to improving the efficiency and selectivity of the synthesis. In the esterification step, solid acid catalysts, such as those based on zirconium and titanium oxides, have been shown to be effective for the reaction of benzoic acids with methanol. mdpi.comproquest.com These catalysts are often more stable, reusable, and less corrosive than traditional mineral acids. ijstr.orgdergipark.org.tr

For the reduction of a nitro group precursor, catalytic hydrogenation is a premier method. numberanalytics.com This process typically uses hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum, to achieve clean and high-yielding reduction to the corresponding amine. commonorganicchemistry.comnumberanalytics.com This method is often superior in selectivity and environmental impact compared to stoichiometric reducing agents like metal powders. rsc.org

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry offers significant advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat transfer, and scalability. europa.eu The synthesis of intermediates for or the direct synthesis of this compound can benefit from this technology, particularly during highly exothermic nitration reactions. europa.eu The large surface-area-to-volume ratio in flow reactors allows for rapid dissipation of heat, preventing the formation of hotspots that can lead to side reactions or dangerous runaway conditions. europa.eu

While specific literature on the flow synthesis of this compound is not prevalent, the synthesis of structurally related compounds provides a model for its potential application. For instance, the synthesis of 4-(methylamino)-3-nitrobenzoic acid, a related compound, has been performed using a continuous process in a stainless steel pipe reactor. guidechem.com In this process, a solution containing 4-chloro-3-nitrobenzoic acid and a copper catalyst is reacted with a 40% methylamine solution at elevated temperature and pressure. guidechem.com This demonstrates the feasibility of using continuous flow for the key methylamination step. Such a setup allows for precise control over reaction parameters like residence time, temperature, and pressure, leading to potentially higher yields and purity. europa.euguidechem.com

Key Advantages of Flow Chemistry for This Synthesis:

Enhanced Safety: Better management of exothermic nitration steps. europa.eu

Precise Control: Accurate control over temperature, pressure, and residence time. guidechem.com

Scalability: Easier to scale up production from laboratory to industrial levels. europa.eu

Automation: Potential for automated and continuous production. europa.eu

Optimization of Reaction Conditions for this compound Synthesis

Solvent Effects on this compound Formation

The selection of an appropriate solvent is critical for each step of the synthesis. In the nitration of a precursor like methyl benzoate, concentrated sulfuric acid often serves as both a solvent and a catalyst, facilitating the formation of the nitronium ion (NO₂⁺) electrophile. rsc.orgorgsyn.org

For the subsequent nucleophilic aromatic substitution step, where a leaving group (e.g., a halogen) is displaced by methylamine, the solvent must be capable of dissolving the reactants and facilitating the reaction, which may occur at high temperatures. In the synthesis of the related 4-(methylamino)-3-nitrobenzoic acid, a 30% aqueous solution of methylamine is used, indicating that water is the reaction medium. guidechem.com For the synthesis of a related amide, dichloromethane (B109758) was used as the solvent for the reaction between an acyl chloride and methylamine. google.com The purification of the closely related precursor, methyl 3-nitrobenzoate, employs solvents like ethanol and methanol, highlighting their suitability for dissolving the compound and separating impurities. orgsyn.orgyoutube.com

Table 1: Solvents Used in Synthesis and Purification of Related Compounds

Reaction Step Compound Solvent(s) Purpose
Nitration Methyl Benzoate Concentrated Sulfuric Acid Solvent and Catalyst
Methylamination 4-chloro-3-nitrobenzoic acid Water (in 30% methylamine solution) Reaction Medium
Amidation 4-(methylamino)-3-nitrobenzoyl chloride Dichloromethane Reaction Medium
Recrystallization Methyl 3-nitrobenzoate Ethanol, Methanol, Water/Ethanol mixture Purification

Temperature and Pressure Optimization in this compound Synthesis

Temperature and pressure are critical variables that significantly influence reaction rate, selectivity, and yield. The nitration of methyl benzoate to form the precursor, methyl 3-nitrobenzoate, is highly temperature-sensitive. It is essential to maintain a low temperature, typically between 5–15°C, during the addition of the nitrating mixture. orgsyn.org Exceeding this temperature range can lead to a significant decrease in yield and the formation of unwanted by-products, such as dinitrobenzoic esters and nitrophenolic compounds. orgsyn.org One procedure notes that at 50°C the yield of solid product drops, and at 70°C the yield decreases even further. orgsyn.org

Conversely, the methylamination step may require significantly higher temperatures and pressures to proceed efficiently, especially in a continuous flow system. In the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, the reaction is conducted in a flow reactor at a temperature of 180°C to 190°C and a back pressure of 3.0 to 4.0 MPa. guidechem.com These conditions are necessary to achieve a reasonable reaction rate for the nucleophilic aromatic substitution. guidechem.com

Table 2: Optimized Temperature and Pressure in Related Syntheses

Reaction Step Reactants Temperature Pressure System Type
Nitration Methyl Benzoate, HNO₃/H₂SO₄ 5–15°C Atmospheric Batch

Purification Techniques for High-Purity this compound

Achieving high purity is essential, and several techniques are employed following the synthesis. A common initial purification step for related nitro compounds involves quenching the reaction mixture by pouring it onto crushed ice. orgsyn.orgyoutube.com This causes the solid organic product to precipitate, separating it from the acidic reaction medium. rsc.org

The crude solid is then isolated via vacuum filtration and washed with ice-cold water to remove residual acid and other water-soluble impurities. rsc.orgyoutube.com A subsequent wash with a cold organic solvent, such as ice-cold methyl alcohol, can be used to remove other impurities like ortho-nitro isomers. orgsyn.org

For obtaining a high-purity product, recrystallization is the most effective method. scribd.com The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the precursor methyl 3-nitrobenzoate, recrystallization from an equal weight of methyl alcohol or a mixture of hot ethanol and water is effective. rsc.orgorgsyn.org The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration. rsc.orgyoutube.com

Table 3: Purification Methods for Related Nitrobenzoates

Purification Technique Description Target Impurities Removed
Precipitation on Ice Reaction mixture is poured onto crushed ice, causing the product to solidify. orgsyn.org Acid, water-soluble by-products.
Vacuum Filtration Solid product is separated from the liquid using a Buchner funnel under reduced pressure. youtube.com Liquid reaction medium and dissolved impurities.
Washing The filtered solid is washed with ice-cold water or cold methyl alcohol. orgsyn.org Residual acid, ortho-isomers, other soluble impurities.

| Recrystallization | The crude solid is dissolved in a minimum of hot solvent (e.g., ethanol, methanol) and cooled to form pure crystals. rsc.orgorgsyn.org | Most remaining organic and inorganic impurities. |

Reactivity and Reaction Mechanisms of Methyl 3 Methylamino 5 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions Involving Methyl 3-(methylamino)-5-nitrobenzoate

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the cumulative electronic effects of its substituents. The methylamino group (-NHCH₃) is a potent activating group, donating electron density to the ring through resonance and induction, thereby directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups are strong deactivating groups, withdrawing electron density and directing electrophiles to the meta position relative to themselves. scispace.comaiinmr.comvedantu.com

In this specific substitution pattern, the directing influences are competitive. The powerful ortho-, para-directing effect of the methylamino group at C3 dominates the reactivity of the ring. Therefore, electrophilic attack is predicted to occur at the positions activated by this group: C2, C4, and C6.

Substitution at C2 and C6 (ortho to methylamino): These positions are electronically activated.

Substitution at C4 (para to methylamino): This position is also highly activated. It is, however, ortho to the deactivating nitro group, which may introduce some steric hindrance and electronic repulsion.

The deactivating groups at C1 and C5 make substitution at the positions they direct to (C2, C4, C6 relative to the ester; C4, C6 relative to the nitro group) less favorable than if they were absent, but the overriding activation from the methylamino group still renders these sites the most probable for reaction. For instance, in the nitration of N-methylaniline, a variety of products can be formed, highlighting the strong activating nature of the N-alkylamino group. researchgate.net Halogenation or nitration of this compound would likely yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on steric factors and reaction conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Electrophile (E+) Reagents Predicted Major Product(s)
Br⁺ Br₂ / FeBr₃ Methyl 2-bromo-3-(methylamino)-5-nitrobenzoate and Methyl 4-bromo-3-(methylamino)-5-nitrobenzoate
NO₂⁺ HNO₃ / H₂SO₄ Methyl 3-(methylamino)-2,5-dinitrobenzoate and Methyl 3-(methylamino)-4,5-dinitrobenzoate
SO₃H⁺ Fuming H₂SO₄ 2-(Methoxycarbonyl)-4-(methylamino)-6-nitrobenzenesulfonic acid

Nucleophilic Aromatic Substitution Reactions at the Nitrobenzoate Core of this compound

Nucleophilic aromatic substitution (SₙAr) typically requires a benzene ring activated by strong electron-withdrawing groups positioned ortho and/or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In this compound, the ring is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group.

While the molecule lacks a conventional halide leaving group, the SₙAr mechanism can still be relevant. The strong activation provided by the nitro group can render the aromatic ring susceptible to attack by potent nucleophiles. pressbooks.pub In some highly activated systems, the nitro group itself can be displaced by a nucleophile, a process known as denitrative functionalization. researchgate.net This reaction is facilitated by the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate. youtube.com Therefore, reaction with a strong nucleophile, such as an alkoxide or an amine, could potentially lead to the displacement of the nitro group at the C5 position. The rate of such a reaction would be enhanced by the electron-withdrawing character of the adjacent methyl ester group. researchgate.net

Reactions of the Methylamino Group in this compound

The secondary amine of the methylamino group is nucleophilic and readily undergoes reactions with electrophiles like alkyl halides and acylating agents.

Alkylation: N-alkylation of anilines, including those with electron-withdrawing substituents like nitro groups, can be achieved using various methods. nih.gov The reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding tertiary amine, Methyl 3-(dimethylamino)-5-nitrobenzoate. Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts are also established for N-alkylation of anilines. acs.orgresearchgate.net

Acylation: N-acylation can be accomplished by treating the compound with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl-N-methylamino derivative. google.com This reaction is often used as a protecting strategy for the amino group in multi-step syntheses to moderate its activating effect and prevent side reactions like oxidation during subsequent steps, such as nitration. rsc.org

Table 2: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Expected Product
N-Methylation Methyl Iodide (CH₃I) / K₂CO₃ Methyl 3-(dimethylamino)-5-nitrobenzoate
N-Ethylation Ethyl Bromide (CH₃CH₂Br) / Base Methyl 3-(ethyl(methyl)amino)-5-nitrobenzoate
N-Acetylation Acetic Anhydride ((CH₃CO)₂O) Methyl 3-(N-methylacetamido)-5-nitrobenzoate
N-Benzoylation Benzoyl Chloride (C₆H₅COCl) / Pyridine Methyl 3-(N-methylbenzamido)-5-nitrobenzoate

Oxidation and Reduction Reactions of the Methylamino Group

Oxidation: The methylamino group is susceptible to oxidation. The chemical oxidation of N-methylaniline has been studied, and the reaction can be complex, often leading to a mixture of products, including coupling products like N,N'-dimethyl-N,N'-diphenylhydrazine. researchgate.net Kinetic studies using oxidants like dichromate and chromic acid show that the reaction proceeds via protonation of the amine followed by oxidation. asianpubs.orgnih.govasianpubs.org Under harsh oxidative conditions, aromatic amines can be prone to polymerization or degradation into tarry materials. researchgate.net

Reduction: The N-methylamino group itself is generally stable under reducing conditions typically used in organic synthesis. It is significantly less reactive towards reduction than the nitro group on the same aromatic ring. While methods exist for the reductive N-methylation of amines using reagents like formic acid or the NaBH₄/I₂ system to reduce formamides, the reduction of an existing N-methyl group is not a common transformation. nih.govresearchgate.net Under conditions aimed at reducing other functionalities on the molecule (such as the nitro group or the ester), the methylamino group is expected to remain intact.

Ester Hydrolysis and Transesterification of this compound

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions and thus accelerating the rate of hydrolysis. nih.gov Conversely, electron-donating groups decrease the rate.

In this compound, the powerful electron-withdrawing effect of the nitro group at the meta position is expected to significantly enhance the hydrolysis rate compared to unsubstituted methyl benzoate (B1203000). The electron-donating methylamino group, also meta to the ester, will have a counteracting but likely weaker effect. Kinetic studies on substituted phenyl benzoates have extensively demonstrated these electronic influences, which can be correlated using Hammett relationships. researchgate.netsemanticscholar.orgrsc.org

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would result in an equilibrium with Ethyl 3-(methylamino)-5-nitrobenzoate and methanol (B129727). Driving the reaction to completion typically requires using the new alcohol as the solvent to shift the equilibrium. tcu.edu

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for this compound are not widely reported. However, the reaction rates can be predicted based on established principles and studies of related compounds.

Electrophilic Aromatic Substitution: The rate of EAS will be significantly faster than that of nitrobenzene due to the powerful activating effect of the methylamino group. The activation energy for the reaction will be lowered by the ability of the methylamino group to stabilize the cationic intermediate (the sigma complex).

Nucleophilic Aromatic Substitution: The kinetics of a potential SₙAr reaction would be accelerated by the presence of the strong electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step. masterorganicchemistry.comyoutube.com

Ester Hydrolysis: The rate of alkaline hydrolysis is expected to be substantially faster than that of methyl benzoate. The Hammett equation, log(k/k₀) = σρ, allows for quantitative predictions. The ρ value represents the sensitivity of the reaction to substituent effects, and σ is the substituent constant. For alkaline hydrolysis of benzoates, ρ is positive, meaning electron-withdrawing groups (with positive σ values, like -NO₂) increase the rate constant (k). semanticscholar.org

Reactions of the Methylamino Group: The kinetics of N-alkylation and N-acylation are typical for second-order reactions involving secondary amines. The rate of oxidation has been shown to be first order with respect to N-methylaniline in studies with chromic acid. asianpubs.orgasianpubs.org

The thermodynamic favorability of these reactions is generally high for EAS, acylation, and hydrolysis (under appropriate pH), while transesterification is an equilibrium-controlled process.

Derivatization and Functionalization of Methyl 3 Methylamino 5 Nitrobenzoate

Synthesis of Novel Analogs via Modification of the Methylamino Group

The secondary amine of Methyl 3-(methylamino)-5-nitrobenzoate is a prime site for derivatization, enabling the synthesis of a wide range of analogs with potentially altered chemical and physical properties. Key modifications include N-acylation, N-alkylation, and sulfonylation, each introducing new functional groups and structural diversity.

N-Acylation: The methylamino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction transforms the secondary amine into an amide. For instance, reaction with acetyl chloride would yield Methyl 3-(N-methylacetamido)-5-nitrobenzoate. The introduction of different acyl groups can significantly modify the electronic properties and steric environment of the molecule.

N-Alkylation: Further alkylation of the methylamino group can lead to the formation of tertiary amines. This can be achieved through reactions with alkyl halides. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination offers a more controlled approach for introducing a second alkyl group. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to the corresponding tertiary amine.

Sulfonylation: Reaction of the methylamino group with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's solubility and biological activity.

Modification TypeReagentsProduct Functional Group
N-AcylationAcyl chloride, BaseAmide
N-AlkylationAlkyl halideTertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentTertiary Amine
SulfonylationSulfonyl chloride, BaseSulfonamide

Functionalization at the Benzoate (B1203000) Ring System of this compound

Functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the methylamino group, the nitro group, and the methyl ester group. The interplay of these groups dictates the regioselectivity of electrophilic aromatic substitution reactions.

The methylamino group is a strong activating group and an ortho-, para-director. Conversely, the nitro group and the methyl ester group are both deactivating groups and meta-directors. In this compound, the positions ortho and para to the activating methylamino group are already substituted (positions 2, 4, and 5). The positions meta to the deactivating nitro and ester groups are also occupied. This substitution pattern makes further electrophilic aromatic substitution on the ring challenging under standard conditions.

However, modification of the existing functional groups can alter the reactivity of the aromatic ring. For instance, reduction of the nitro group to an amino group would introduce a second powerful activating group, potentially enabling further substitution. Conversely, oxidation of the methylamino group would decrease its activating influence.

Nucleophilic aromatic substitution (SNAr) is another potential pathway for ring functionalization, particularly given the presence of the electron-withdrawing nitro group which can stabilize the intermediate Meisenheimer complex. For an SNAr reaction to occur, a good leaving group on the aromatic ring would be necessary. While the parent molecule lacks a suitable leaving group, derivatization to introduce a halogen at a strategic position could open up possibilities for nucleophilic displacement.

Preparation of Polymerizable Monomers from this compound

While direct polymerization of this compound is not feasible, it can be chemically modified to introduce polymerizable functional groups, thereby serving as a precursor for novel monomers. These monomers can then be incorporated into polymers, imparting specific properties derived from the original scaffold.

One common strategy is the introduction of a vinyl or acryloyl group. This can be achieved by reacting the methylamino group with a reagent containing a polymerizable moiety. For example:

Acryloylation: Reaction with acryloyl chloride or methacryloyl chloride in the presence of a base would lead to the formation of N-methyl-N-(3-methoxycarbonyl-5-nitrophenyl)acrylamide or the corresponding methacrylate (B99206). These monomers contain a terminal double bond that can participate in free-radical polymerization.

Styrenic Monomers: Introduction of a vinylbenzyl group can be accomplished by reacting the amine with vinylbenzyl chloride.

Another approach involves modification of the ester group. Transesterification with a hydroxy-functionalized monomer, such as 2-hydroxyethyl methacrylate (HEMA), could yield a polymerizable derivative.

The general structures of potential polymerizable monomers derived from this compound are presented below:

Polymerizable GroupLinkage to Core MoleculeMonomer Type
Acryloyl/MethacryloylAmide bond at the nitrogenAcrylamide/Methacrylamide
VinylbenzylN-alkylation of the amineStyrenic
MethacrylateEster linkage via transesterificationMethacrylate

The resulting polymers could find applications in areas such as specialty coatings, functional resins, or as materials with specific optical or electronic properties, owing to the presence of the nitroaromatic and amino functionalities.

Generation of Ligands and Coordination Complexes from this compound

This compound possesses several potential coordination sites, making it an interesting candidate for the design of ligands for metal complexes. The nitrogen atom of the methylamino group, the carbonyl oxygen of the ester group, and the oxygen atoms of the nitro group can all potentially donate lone pairs of electrons to a metal center.

The coordination behavior of this molecule is expected to be influenced by the electronic properties of its functional groups. The methylamino group is an electron-donating group, which would enhance the Lewis basicity of the nitrogen atom, making it a favorable coordination site. The ester and nitro groups are electron-withdrawing, which might reduce the donor ability of their oxygen atoms but could still allow for coordination, particularly with hard metal ions.

While there are no specific reports on coordination complexes of this compound itself, the coordination chemistry of related nitro-containing benzoic acid derivatives has been explored. For instance, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid are known to form complexes with a variety of metal ions, coordinating through the carboxylate group in a monodentate, bidentate, or bridging fashion. nih.gov In some cases, the nitro group has also been observed to participate in coordination. nih.gov

Based on these precedents, it is plausible that this compound could act as a monodentate or bidentate ligand. For example, it could coordinate to a metal center through the nitrogen of the methylamino group and the carbonyl oxygen of the ester group, forming a chelate ring. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands. The synthesis of such complexes would typically involve the reaction of this compound with a metal salt in a suitable solvent.

Potential Coordination Sites in this compound:

Functional GroupPotential Donor Atom(s)
MethylaminoNitrogen
Methyl EsterCarbonyl Oxygen
NitroOxygen

The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, making this an area ripe for further investigation.

Theoretical and Computational Studies of Methyl 3 Methylamino 5 Nitrobenzoate

Quantum Chemical Calculations of Electronic Structure of Methyl 3-(methylamino)-5-nitrobenzoate

Quantum chemical calculations are a fundamental tool for investigating the electronic properties of molecules. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. A DFT analysis of this compound would involve modeling the molecule to determine its ground-state electron density. From this, various properties can be derived.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Electron density mapping would reveal the distribution of electrons across the molecule, highlighting areas of high and low electron density. This information is invaluable for predicting how the molecule will interact with other chemical species.

Computational Prediction of Reactivity Descriptors for this compound

Based on the results of DFT calculations, several reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Theoretical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2The resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent like water or an organic solvent, and observing its behavior.

These simulations can provide insights into how the molecule interacts with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding the molecule's solubility, conformational preferences, and how it might behave in a biological system.

Conformational Analysis and Intramolecular Interactions in this compound

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with several rotatable bonds, there are numerous possible conformations.

Computational methods can be used to identify the most stable conformations by calculating the potential energy of the molecule as a function of its geometry. This analysis would also reveal any significant intramolecular interactions, such as hydrogen bonds or steric hindrance, that influence the molecule's preferred shape. Understanding the preferred conformation is essential as it can significantly impact the molecule's chemical and biological activity.

Computational Design of this compound Derivatives with Predicted Properties

Computational chemistry tools can be used to design new molecules with desired properties. By making systematic modifications to the structure of this compound, it is possible to create a library of virtual derivatives.

The electronic and structural properties of these derivatives can then be calculated using the methods described above. This allows for the prediction of how changes in the molecular structure will affect properties such as reactivity, solubility, and stability. This in-silico screening process can identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new molecules with specific applications.

Applications of Methyl 3 Methylamino 5 Nitrobenzoate in Materials Science and Organic Synthesis

Methyl 3-(methylamino)-5-nitrobenzoate as a Building Block in Organic Synthesis

The reactivity of the functional groups in this compound provides multiple avenues for its use as a foundational molecule in the construction of more complex chemical structures. The presence of the nitro and amino groups on the benzene (B151609) ring allows for a range of chemical transformations, making it a key intermediate in multi-step synthetic pathways.

Precursor in the Synthesis of Complex Heterocycles

This compound serves as a potential precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. The general strategy involves the chemical modification of its functional groups, primarily the reduction of the nitro group to an amino group, which then enables cyclization reactions.

Benzimidazoles: The synthesis of benzimidazole derivatives often proceeds through the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the nitro group can be reduced to a primary amine, forming a diamino derivative. This intermediate can then undergo intramolecular cyclization or react with various reagents to form the benzimidazole ring system. A plausible synthetic route is outlined in the table below, based on analogous reactions.

Table 1: Plausible Synthesis of Benzimidazole Derivatives from this compound

Step Reaction Reagents and Conditions Product
1 Reduction of Nitro Group Fe/CH3COOH or H2, Pd/C Methyl 3,5-diaminobenzoate derivative
2 Cyclization R-COOH, heat or coupling agent Substituted benzimidazole

This table presents a hypothetical reaction scheme based on established synthetic methodologies for benzimidazoles.

Quinoxalines: Quinoxalines are another class of heterocyclic compounds that can potentially be synthesized from this compound. The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Following the reduction of the nitro group of this compound, the resulting diamine can be reacted with various diketones to yield substituted quinoxalines.

Intermediate for Active Pharmaceutical Ingredient (API) Scaffolds (excluding clinical trials)

The structural motifs derived from this compound are found in various molecules of pharmaceutical interest. Its derivatives can serve as scaffolds upon which more complex API structures are built. For instance, the benzimidazole core is a key component in a number of marketed drugs. The ability to introduce substituents onto the benzene ring of this compound allows for the fine-tuning of the electronic and steric properties of the final API.

A notable example of a related compound being used in API synthesis is the use of 4-(methylamino)-3-nitrobenzoic acid in the preparation of the direct thrombin inhibitor dabigatran etexilate. This highlights the utility of nitro-substituted aminobenzoic acid derivatives as key intermediates in the pharmaceutical industry.

Role in Dye and Pigment Chemistry

The chromophoric and auxochromic groups present in derivatives of this compound suggest its potential application in the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.

Following the reduction of the nitro group to a primary amine, the resulting derivative of this compound could be diazotized and coupled with various naphthol or aniline derivatives to produce a range of colored compounds. The exact color of the resulting dye would depend on the specific coupling partner used and the substituents on the aromatic rings.

Table 2: Potential Azo Dyes Derived from this compound

Diazotized Amine Precursor Coupling Component Potential Dye Color
Methyl 3-amino-5-(methylamino)benzoate 2-Naphthol Red-Orange
Methyl 3-amino-5-(methylamino)benzoate N,N-Dimethylaniline Yellow

This table illustrates the potential for synthesizing azo dyes based on the general principles of azo coupling reactions.

Utilization of this compound in Polymer Science

The bifunctional nature of this compound and its derivatives opens up possibilities for their use as monomers in the synthesis of functional polymers.

Incorporation into Polymeric Backbones

Derivatives of this compound could potentially be used as monomers for the synthesis of aromatic polyamides. After conversion of the methyl ester to a carboxylic acid and reduction of the nitro group to an amine, the resulting amino acid monomer could undergo polycondensation to form a polyamide. The properties of the resulting polymer, such as thermal stability and solubility, would be influenced by the presence of the methylamino group.

Development of Functional Polymeric Materials

The nitro group in this compound can be utilized to impart specific functionalities to polymeric materials. For instance, polymers containing nitro groups can exhibit interesting optical and electronic properties. Furthermore, the nitro groups can be chemically modified post-polymerization to introduce other functional groups, allowing for the development of a wide range of functional materials.

Potential Applications of this compound in Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Organic molecules are of particular interest due to their tunability, allowing for the synthesis of compounds with specific properties.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic compounds, in particular, have shown promise due to their fast response times and high nonlinear polarization rates. nih.gov

Currently, there are no specific studies found detailing the nonlinear optical properties of this compound. However, research into other organic benzoate (B1203000) derivatives has demonstrated significant NLO effects. For instance, a polymer containing a poly(2,5-bis(but-2-ynyloxy) benzoate) backbone with a polar diacetylene chromophore exhibited excellent quadratic NLO properties. nih.govmdpi.com This polymer, when oriented in films, displayed stable Second Harmonic Generation (SHG) and had macroscopic NLO coefficients (χzzz(2) and χzxx(2)) in the order of 280 ± 10 and 100 ± 10 pm V-1, respectively. nih.govmdpi.com Another organic material, ethyl p-dimethylamino benzoate (EDMAB), has also been crystallized and shown to have a relatively high SHG efficiency compared to potassium dihydrogen phosphate (KDP), a common inorganic NLO material. scirp.org

The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) in this compound suggests that it could possess NLO properties, as this "push-pull" electronic structure is a common feature in many NLO chromophores. nih.gov Theoretical and experimental investigation would be required to determine its specific NLO coefficients and potential for practical applications.

The development of novel organic materials is a key driver of advancement in OLED technology. Researchers are constantly exploring new compounds to act as emitters, hosts, or charge-transport materials to improve efficiency, color purity, and operational lifetime. The electronic properties conferred by the methylamino and nitro groups on the benzoate core of this compound could make it a candidate for investigation in various layers of an OLED device. However, without dedicated studies, its potential role and effectiveness remain speculative.

Advanced Characterization Techniques in the Research of Methyl 3 Methylamino 5 Nitrobenzoate

Spectroscopic Analysis for Reaction Mechanism Elucidation (e.g., in situ NMR, FTIR)

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. For the synthesis of Methyl 3-(methylamino)-5-nitrobenzoate, this would involve tracking the disappearance of the starting materials and the concurrent appearance of the product. By analyzing the shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra over time, researchers can identify transient intermediates, which are crucial for confirming the reaction mechanism. For instance, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, could be detected by the appearance of characteristic upfield-shifted aromatic proton signals.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for Reaction Monitoring

CompoundFunctional GroupChemical Shift (ppm)
Starting Material (e.g., Methyl 3-fluoro-5-nitrobenzoate) Aromatic-H7.8 - 8.5
O-CH₃~3.9
Reactant (Methylamine) N-CH₃~2.4
Intermediate (Meisenheimer Complex) Aromatic-H6.0 - 7.5 (upfield shift)
sp³-H (at site of attack)~5.5
Product (this compound) Aromatic-H7.0 - 8.0
N-CH₃~2.9
O-CH₃~3.8

Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful tool for real-time reaction analysis. By monitoring the vibrational frequencies of functional groups, one can follow the transformation of reactants to products. In the synthesis of this compound, the disappearance of the N-H stretching vibrations of a primary amine (if methylamine (B109427) is the reactant) and the appearance of the N-H stretching vibration of the secondary amine in the product would be key indicators of reaction progress. Similarly, changes in the aromatic C-H and C-N stretching regions can provide further evidence for the substitution reaction.

Interactive Data Table: Key FTIR Vibrational Frequencies for Reaction Monitoring

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reactant/Product
N-H (Primary Amine) Symmetric & Asymmetric Stretch3300 - 3500Reactant
N-H (Secondary Amine) Stretch3300 - 3500 (single peak)Product
C=O (Ester) Stretch1715 - 1735Reactant & Product
NO₂ Asymmetric & Symmetric Stretch1500 - 1560 & 1345 - 1385Reactant & Product
C-N (Aromatic Amine) Stretch1250 - 1360Product

X-ray Crystallography in Structural Determination for Mechanistic Insights (excluding basic identification data)

While X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, its application extends beyond simple identification. For a compound like this compound, a detailed crystallographic analysis can provide profound mechanistic insights. By examining the solid-state packing, intermolecular interactions, and bond lengths and angles, researchers can infer information about the electronic distribution and reactivity of the molecule.

For instance, the crystal structure can reveal the planarity of the nitro and amino groups relative to the benzene (B151609) ring. Significant twisting of these groups could indicate steric hindrance or electronic effects that might influence the reaction mechanism leading to the molecule's formation. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding between the amine proton and the nitro or ester oxygen atoms of neighboring molecules, can help in understanding the solid-state properties and potential for self-assembly.

In the context of mechanistic studies, co-crystallization of the starting materials or attempts to crystallize reaction intermediates can provide direct evidence for proposed reaction pathways. While often challenging, obtaining the crystal structure of a stable intermediate, such as a Meisenheimer complex, would be definitive proof of a stepwise SNAr mechanism.

Interactive Data Table: Hypothetical Crystallographic Data for Mechanistic Interpretation

ParameterHypothetical ValueMechanistic Implication
Dihedral Angle (NO₂ vs. Ring) 15°Indicates some electronic delocalization, but potential for steric interaction influencing reactivity.
Dihedral Angle (NHCH₃ vs. Ring) Suggests good p-orbital overlap, indicating the nitrogen lone pair is involved in resonance with the ring.
C-N (amino) Bond Length 1.37 ÅShorter than a typical C-N single bond, suggesting partial double bond character due to resonance.
Intermolecular H-bond (N-H···O=N) 2.9 ÅStrong intermolecular forces influencing crystal packing and potentially the macroscopic properties of the material.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. In the context of the synthesis of this compound, mass spectrometry is crucial for both reaction monitoring and final product confirmation.

During the reaction, small aliquots can be periodically taken and analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation and identification of all components in the reaction mixture, including starting materials, intermediates, the desired product, and any side products. The high sensitivity of mass spectrometry makes it possible to detect even minor components, providing a comprehensive picture of the reaction's progress and selectivity.

For the final product, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which can be used to confirm the elemental composition of this compound. This is a critical step in the characterization of a new compound. Fragmentation patterns observed in the mass spectrum (MS/MS) can also provide structural information, further confirming the identity of the product. For example, the loss of the methoxy (B1213986) group (•OCH₃) or the nitro group (•NO₂) would be expected fragmentation pathways.

Interactive Data Table: Expected Mass Spectrometry Data for Product Confirmation

Ionm/z (Hypothetical)Interpretation
[M]⁺• (Molecular Ion) 210.0640Corresponds to the exact mass of C₉H₁₀N₂O₄.
[M - •OCH₃]⁺ 179.0457Loss of the methoxy radical from the ester group.
[M - •NO₂]⁺ 164.0712Loss of the nitro radical.
[M - COOCH₃]⁺ 151.0504Loss of the entire methoxycarbonyl group.

By employing these advanced characterization techniques, a detailed and comprehensive understanding of the synthesis and structure of this compound can be achieved. This knowledge is essential for the optimization of its synthesis and for the exploration of its potential applications in various fields of chemistry.

Future Perspectives and Emerging Research Avenues for Methyl 3 Methylamino 5 Nitrobenzoate

Development of Novel Catalytic Systems for Methyl 3-(methylamino)-5-nitrobenzoate Transformations

The reactivity of this compound is largely dictated by its nitro and methylamino functionalities. Future research is anticipated to focus on the development of sophisticated catalytic systems that can selectively transform these groups, paving the way for the synthesis of a diverse range of derivatives.

The selective reduction of the nitro group is a pivotal transformation for nitroaromatic compounds. While traditional methods often employ stoichiometric reductants or precious metal catalysts, future efforts will likely gravitate towards more sustainable and selective catalytic systems. For instance, the use of earth-abundant metal catalysts, such as those based on iron, nickel, or copper, is a promising avenue. These catalysts could enable the controlled reduction of the nitro group to either a hydroxylamine (B1172632) or an amine, offering access to different classes of compounds. Furthermore, the development of chemoselective catalysts that can reduce the nitro group in the presence of other reducible functionalities, such as the ester group, will be of significant interest. Photocatalysis and electrocatalysis are also emerging as powerful tools for nitro group reduction under mild conditions, and their application to this compound could provide green and efficient synthetic routes. mdpi.com

Conversely, the methylamino group offers opportunities for catalytic C-N bond formation and other transformations. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a variety of aryl or alkyl substituents to the nitrogen atom. nih.gov Recent advancements in iridium-catalyzed N-methylation of aromatic amines using methanol (B129727) as a methylating agent could also be explored for the further functionalization of the amino group. organic-chemistry.org The development of catalysts that can facilitate the regioselective C-H functionalization of the aromatic ring, directed by the existing substituents, would open up even more possibilities for creating complex molecular architectures.

Catalytic Transformation Potential Catalyst System Anticipated Product Class
Selective Nitro ReductionEarth-abundant metal nanoparticles (Fe, Ni, Co)Anilines, Hydroxylamines
C-N Cross-CouplingPalladium or Copper complexes with specialized ligandsDi- and Tri-substituted amines
N-MethylationIridium or Ruthenium complexesTertiary amines
C-H FunctionalizationRhodium or Ruthenium catalystsSubstituted aromatic rings

Exploration of Bio-inspired Synthetic Routes to this compound

Nature has evolved highly efficient enzymatic pathways for the synthesis of complex aromatic compounds, including those containing amino and nitro functionalities. The exploration of bio-inspired and biocatalytic routes for the synthesis of this compound and its precursors is a burgeoning area of research.

One promising approach involves the use of engineered enzymes, such as nitroreductases, for the selective reduction of a dinitro precursor. These enzymes can operate under mild, aqueous conditions and exhibit high chemo- and regioselectivity. chemrxiv.org Additionally, the biosynthesis of aromatic amines in some natural product pathways utilizes novel nitrogen donors like glycyl-tRNA, which could inspire the development of new synthetic methodologies. nih.gov

The concept of utilizing biomass-derived starting materials is also gaining traction. For example, chitin, a readily available biopolymer, can be converted into various amines through catalytic deoxygenation processes. nih.gov While direct synthesis from biomass is a long-term goal, the principles learned from these transformations could inform the development of more sustainable synthetic routes to aromatic amines.

Future research in this area could focus on:

Directed Evolution of Enzymes: Tailoring the substrate specificity and catalytic efficiency of existing enzymes, such as nitroreductases and aminotransferases, to accommodate substrates like this compound precursors.

Metabolic Engineering: Engineering microbial hosts to produce key intermediates or even the final compound from simple carbon sources.

Tandem Catalysis: Combining biocatalytic steps with traditional chemical catalysis to create efficient and environmentally benign synthetic pathways.

Integration of this compound in Supramolecular Assemblies

The distinct electronic properties and hydrogen bonding capabilities of this compound make it an attractive building block for the construction of supramolecular assemblies. The nitro group can act as a hydrogen bond acceptor, while the methylamino group can serve as a hydrogen bond donor. These interactions, along with potential π-π stacking of the aromatic rings, can be harnessed to create well-defined, self-assembled structures.

Research in this area will likely focus on co-crystallization of this compound with other organic molecules that possess complementary hydrogen bonding sites. This could lead to the formation of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. The study of these assemblies can provide insights into the fundamental principles of molecular recognition and self-assembly.

The integration of this molecule into more complex supramolecular systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is another exciting prospect. The functional groups of this compound could either be incorporated into the framework itself or be present as guest molecules within the pores. Such hybrid materials could exhibit interesting properties for applications in gas storage, separation, or catalysis.

Supramolecular System Key Interactions Potential Architecture
Co-crystalsHydrogen bonding, π-π stackingTapes, Sheets, Networks
Metal-Organic FrameworksCoordination bonds, Host-guest interactionsPorous 3D frameworks
Covalent Organic FrameworksCovalent bonds, Host-guest interactionsPorous 2D or 3D polymers

Emerging Roles in Advanced Functional Materials (excluding direct application to human health)

The unique combination of an electron-donating methylamino group and an electron-withdrawing nitro group gives this compound a significant dipole moment and potential for interesting photophysical properties. These characteristics make it a candidate for incorporation into advanced functional materials.

One potential area of exploration is in the field of nonlinear optics (NLO). Molecules with large hyperpolarizabilities are essential for applications in optical communications and data storage. The push-pull nature of the substituents on the aromatic ring of this compound could lead to significant NLO properties. Future research could involve the synthesis of polymers or dendrimers containing this moiety and the characterization of their NLO response.

Furthermore, nitroaromatic compounds are known to be electrochemically active. researchgate.net The redox properties of this compound could be exploited in the development of novel organic electronic materials. For example, it could be investigated as a component in organic batteries, electrochromic devices, or as a redox-active mediator in sensor applications. The ability to tune the electronic properties through chemical modification of the amino and nitro groups would provide a pathway to optimize the performance of such materials.

Material Class Key Property Potential Application Area
Nonlinear Optical MaterialsHigh molecular hyperpolarizabilityOptical switching, Frequency conversion
Organic Electronic MaterialsReversible redox behaviorOrganic batteries, Electrochromic windows
Sensor MaterialsElectrochemical or optical response to analytesChemical sensors

Q & A

Q. How can the structure and purity of Methyl 3-(methylamino)-5-nitrobenzoate be confirmed during synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For purity assessment:

  • Use high-resolution MS to verify molecular ion peaks.
  • Integrate NMR signals to quantify impurities (e.g., residual solvents or unreacted intermediates).
  • Pair with High-Performance Liquid Chromatography (HPLC) to assess purity >95%. Example workflow: After synthesis, dissolve 5 mg in deuterated solvent for NMR, and dilute for ESI-MS analysis. Compare spectral data with computational predictions (e.g., DFT calculations).

Q. What are the optimal storage conditions for this compound to ensure stability?

Methodological Answer:

  • Store at 2–8°C in amber vials to prevent photodegradation of the nitro group.
  • Use desiccants to avoid hydrolysis of the ester moiety.
  • Monitor stability via periodic HPLC analysis (e.g., every 3 months) to detect degradation products like 3-(methylamino)-5-nitrobenzoic acid.

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer: A two-step approach is typical:

  • Nitration : Introduce the nitro group to methyl 3-(methylamino)benzoate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity.
  • Esterification : Protect the carboxylic acid group via Fischer esterification with methanol and H₂SO₄. Key optimization variables:
  • Temperature control during nitration to avoid byproducts.
  • Catalyst selection (e.g., H₂SO₄ vs. HCl) for ester yield improvement.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at the 5-position is a strong electron-withdrawing group, activating the ring for electrophilic substitution but deactivating it for nucleophilic attacks. Experimental strategies:

  • Compare reactivity with analogs (e.g., Methyl 3-bromo-5-nitrobenzoate) using kinetic studies.
  • Computational modeling (e.g., Hammett plots) to quantify electronic effects. Example Table: Reactivity of Structural Analogs
CompoundReactivity (k, s⁻¹)Dominant Effect
This compound0.12Steric hindrance from methylamino
Methyl 3-nitrobenzoate0.45Electron withdrawal (nitro)
Data derived from competition experiments in DMSO at 25°C.

Q. How can conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Conduct dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial) to identify selectivity windows.
  • Use metabolomics profiling to differentiate between target-specific effects and general cytotoxicity.
  • Validate findings with structural analogs (e.g., ethyl derivatives) to isolate the role of the methyl ester group.

Q. What strategies mitigate environmental persistence of nitro-aromatic byproducts during degradation studies?

Methodological Answer:

  • Employ advanced oxidation processes (AOPs) like UV/H₂O₂ to break down nitro groups into less persistent amines.
  • Monitor degradation pathways using LC-MS/MS to identify intermediates (e.g., hydroxylamine derivatives).
  • Compare half-lives in simulated environments (soil vs. aquatic systems) to assess bioremediation potential.

Q. How can computational tools predict the pharmacological potential of this compound?

Methodological Answer:

  • Perform molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.
  • Validate predictions with in vitro enzyme inhibition assays .
  • Use QSAR models to correlate substituent effects (e.g., nitro position) with bioactivity.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Replicate procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere).
  • Characterize intermediates (e.g., methyl 3-amino-5-nitrobenzoate) via IR spectroscopy to detect incomplete methylation.
  • Publish negative results and optimization trials to clarify reproducibility challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.